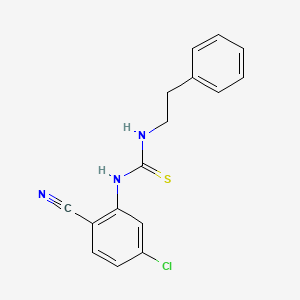
2-(furan-2-yl)-6-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-6-methyl-4H-chromen-4-one is a heterocyclic compound that combines the structural features of both furan and chromenone. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The furan ring is known for its reactivity and biological properties, while the chromenone moiety is often found in compounds with anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-6-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with furfural in the presence of a base, followed by cyclization to form the chromenone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid (PTSA) or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chromenone moiety can produce dihydrochromenones.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: Research suggests it may have anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The furan ring can participate in redox reactions, while the chromenone moiety can interact with enzymes and receptors involved in inflammation and oxidative stress. These interactions can modulate biological processes, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-4H-chromen-4-one: Lacks the methyl group at the 6-position, which may affect its biological activity.
6-methyl-4H-chromen-4-one: Lacks the furan ring, which may reduce its reactivity and biological properties.
2-(furan-2-yl)-6-methyl-4H-pyran-4-one: Similar structure but with a pyran ring instead of a chromenone, which can alter its chemical and biological behavior.
Uniqueness
The presence of both the furan and chromenone moieties in 2-(furan-2-yl)-6-methyl-4H-chromen-4-one makes it unique. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(furan-2-yl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-9-4-5-12-10(7-9)11(15)8-14(17-12)13-3-2-6-16-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGGZHDGXCLLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzimidazol-2-ylthio)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5609552.png)
![2-(2,6-dichlorobenzyl)-5-[(3-propylmorpholin-4-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5609563.png)

![2-(3-methylbutyl)-8-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609574.png)
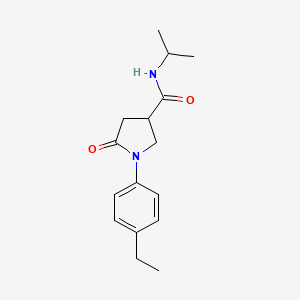
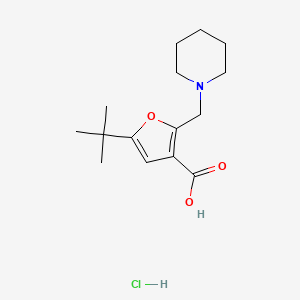
![N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5609585.png)
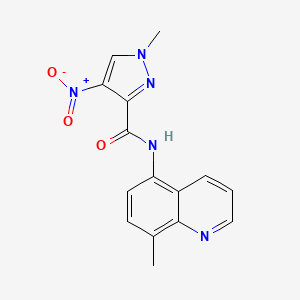
![4'-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5609596.png)
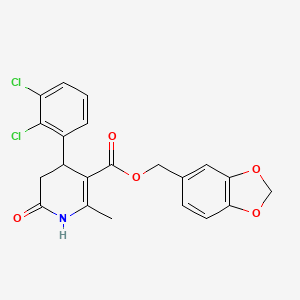


![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5609644.png)
